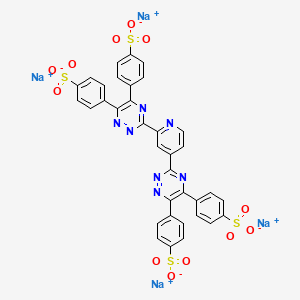
Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt is a complex organosulfur compound. It is characterized by the presence of multiple benzenesulfonic acid groups attached to a central pyridine and triazine structure. This compound is known for its high solubility in water and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes where benzene derivatives are treated with sulfuric acid in reactors designed to handle high temperatures and corrosive materials. The resulting product is then neutralized with sodium hydroxide to form the tetrasodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .
Applications De Recherche Scientifique
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the complex structure of the tetrasodium salt.
Sulfanilic acid: Another sulfonic acid derivative with applications in dyes and pharmaceuticals.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
Uniqueness
The uniqueness of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt lies in its complex structure, which provides multiple reactive sites and enhances its solubility and reactivity compared to simpler sulfonic acids .
Propriétés
Numéro CAS |
59895-79-3 |
|---|---|
Formule moléculaire |
C35H19N7Na4O12S4 |
Poids moléculaire |
949.8 g/mol |
Nom IUPAC |
tetrasodium;4-[3-[2-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-4-yl]-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C35H23N7O12S4.4Na/c43-55(44,45)25-9-1-20(2-10-25)30-32(22-5-13-27(14-6-22)57(49,50)51)39-41-34(37-30)24-17-18-36-29(19-24)35-38-31(21-3-11-26(12-4-21)56(46,47)48)33(40-42-35)23-7-15-28(16-8-23)58(52,53)54;;;;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
Clé InChI |
ALGXFKWNZFUOCI-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=NC(=N2)C3=CC(=NC=C3)C4=NC(=C(N=N4)C5=CC=C(C=C5)S(=O)(=O)[O-])C6=CC=C(C=C6)S(=O)(=O)[O-])C7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


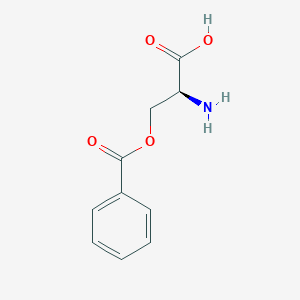
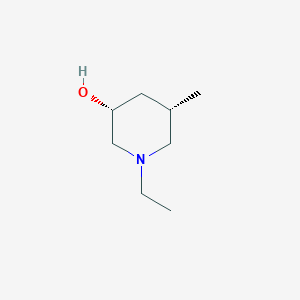
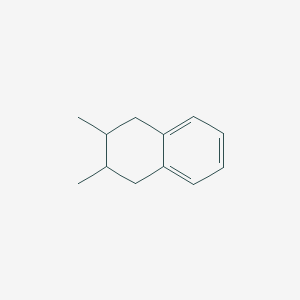
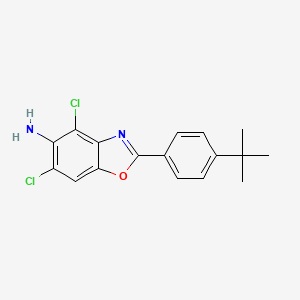
![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
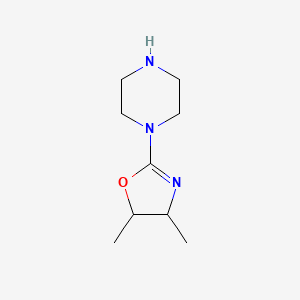
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)

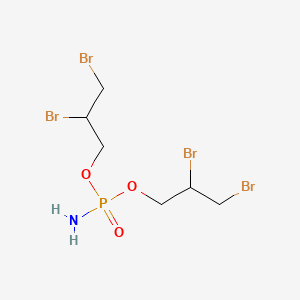
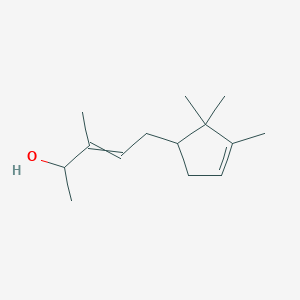
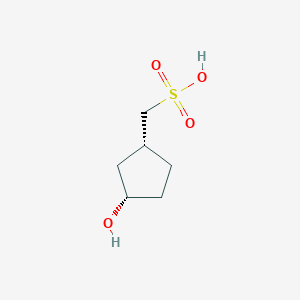
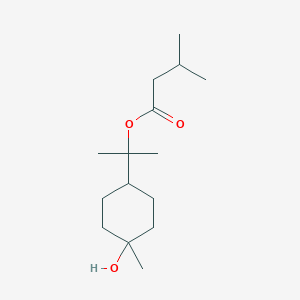
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
